molecular formula C6H13O8P B014352 2,5-Anhydro-D-glucitol-6-phosphate CAS No. 73548-76-2

2,5-Anhydro-D-glucitol-6-phosphate

Cat. No.: B014352
CAS No.: 73548-76-2
M. Wt: 244.14 g/mol
InChI Key: XYTKBMAMGDBXPU-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Anhydro-D-glucitol-6-phosphate (CAS 73548-76-2) is a phosphorylated sugar alcohol derivative with the molecular formula C₆H₁₄O₁₀P₂ and a molecular weight of 308.117 g/mol . Structurally, it features a 2,5-anhydro ring system, a phosphoester group at the 6-position, and a hydroxyl-rich backbone (Figure 1). This compound is a competitive inhibitor of phosphofructokinase (PFK), a critical enzyme in glycolysis, with a reported inhibition constant ($K_i$) of 0.34 mM . Its mechanism involves mimicking the cyclic α-D-fructofuranose-6-phosphate form of PFK’s natural substrate, thereby blocking ATP-dependent phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Anhydro-D-glucitol-6-phosphate typically involves multiple steps starting from D-glucose. One common method includes the enzymatic conversion of D-glucose to D-glucitol, followed by chemical phosphorylation to introduce the phosphate group at the sixth carbon position. The reaction conditions often require specific enzymes, controlled pH, and temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in biotechnological methods and enzyme engineering may pave the way for more efficient production techniques in the future .

Chemical Reactions Analysis

Types of Reactions: 2,5-Anhydro-D-glucitol-6-phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Research Applications

  • Metabolic Pathway Studies
    A-Glc-6-P is primarily used in biochemistry and cell biology to investigate metabolic pathways. Its ability to inhibit PFK allows researchers to explore the dynamics of glycolysis and gluconeogenesis under various conditions. For instance, studies have shown that A-Glc-6-P can influence gluconeogenesis from different substrates, providing insights into metabolic regulation .
  • Diabetes Research
    There is ongoing research into the potential use of A-Glc-6-P as a therapeutic agent for diabetes management. Its role in regulating glucose metabolism could lead to novel approaches for controlling blood sugar levels in diabetic patients. Preliminary findings suggest that compounds like A-Glc-6-P may help mitigate hyperglycemia by modulating key metabolic enzymes .
  • Drug Development
    The compound's inhibitory effects on PFK have prompted studies into its potential as a drug candidate. By targeting metabolic pathways involved in energy production, A-Glc-6-P might be developed into treatments for metabolic disorders or conditions characterized by dysregulated glucose metabolism .

Comparative Analysis with Related Compounds

Below is a comparison table highlighting this compound's unique features relative to similar compounds:

Compound NameStructural FeaturesUnique Aspects
1,5-Anhydro-D-glucitolAnhydro structure at positions 1 and 5Different anhydro position affects reactivity
D-glucoseSix-membered ring structurePrimary energy source; more common in nature
D-fructoseKetonic sugarDifferent functional group affects metabolic pathways
D-mannoseEpimer of D-glucoseInvolved in glycoprotein synthesis
This compound Anhydro structure at positions 2 and 5 combined with phosphate at position 6Influences biological activity and reactivity significantly

Case Studies

  • Inhibition Studies
    Research has demonstrated that A-Glc-6-P effectively inhibits PFK activity in isolated hepatocytes, leading to decreased gluconeogenesis from lactate and pyruvate. This effect varies depending on substrate availability, highlighting its potential for targeted metabolic modulation .
  • Therapeutic Potential
    Studies exploring the effects of A-Glc-6-P on diabetic models indicate that it can alter glucose production pathways, suggesting its utility in developing diabetes therapies aimed at improving glycemic control .
  • Biochemical Pathway Regulation
    Investigations into the regulatory mechanisms of A-Glc-6-P have shown its influence on cellular metabolite patterns, including changes in lactate and fructose concentrations during gluconeogenesis inhibition .

Mechanism of Action

The mechanism of action of 2,5-Anhydro-D-glucitol-6-phosphate involves its interaction with glycolytic enzymes. It is phosphorylated by plant glycolytic kinases to yield 2,5-Anhydro-D-glucitol-1,6-bisphosphate, which acts as an inhibitor of fructose-1,6-bisphosphate aldolase. This inhibition disrupts the glycolytic pathway, affecting cellular energy production and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in phosphorylation patterns, anhydro ring positions, or stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Role Reference
2,5-Anhydro-D-glucitol-6-phosphate C₆H₁₄O₁₀P₂ 308.117 2,5-anhydro ring; phosphate at 6-position PFK competitive inhibitor ($K_i = 0.34\, \text{mM}$)
2,5-Anhydro-D-mannitol-1-phosphate C₆H₁₃O₉P 260.14 2,5-anhydro ring; phosphate at 1-position PFK substrate ($Km = 0.41\, \text{mM}$; $V{\text{max}} = 87\%$)
1,5-Anhydroglucitol-6-phosphate C₆H₁₃O₈P 244.136 1,5-anhydro ring; phosphate at 6-position Unknown biological activity
2,5-Anhydro-D-glucitol-1,6-diphosphate C₆H₁₄O₁₁P₂ 324.12 2,5-anhydro ring; phosphates at 1- and 6-positions Synthetic intermediate; no reported activity
2,5-Anhydro-1-deoxy-1-phosphono-6-O-phosphono-D-glucitol C₆H₁₄O₁₀P₂ 308.117 1-deoxy; dual phosphono groups at 1- and 6-positions Targets 6-phosphofructo-2-kinase
  • Key Insights: The 2,5-anhydro ring is critical for PFK binding, as shifting the anhydro position (e.g., 1,5-anhydroglucitol-6-phosphate) abolishes activity . Phosphorylation site dictates function: 6-phosphate inhibits PFK, while 1-phosphate (mannitol analogue) acts as a substrate .

Functional Analogues in Glycolytic Pathways

  • Natural Substrates: D-Fructose-6-phosphate (F6P): PFK’s natural substrate ($K_m = 0.1\, \text{mM}$). This compound mimics F6P’s cyclic α-furanose form but lacks the reactive hydroxyl group for phosphorylation . β-D-Fructofuranose-6-phosphate: The enzymatically active form of F6P; 2,5-anhydro-D-mannitol-1-phosphate serves as its synthetic analogue .

Biological Activity

2,5-Anhydro-D-glucitol-6-phosphate (2,5-AG6P) is a phospho-sugar analog that has garnered attention for its role as an inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway. This article reviews the biological activity of 2,5-AG6P, focusing on its effects in cancer metabolism, enzymatic inhibition, and potential therapeutic applications.

2,5-AG6P functions primarily as a PFK inhibitor , which significantly impacts glycolysis. PFK catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a crucial step in glycolysis. By inhibiting PFK, 2,5-AG6P reduces the flux through this metabolic pathway, leading to decreased ATP production in cells reliant on anaerobic metabolism .

Table 1: Summary of PFK Inhibition by 2,5-AG6P

Study Cell Type Effect of 2,5-AG6P
Wang et al. (2021) Bladder Cancer CellsReduced cell growth and invasion
Kim et al. (2020) T24 Bladder Cancer CellsInhibited cell proliferation
Koerner & Voll (1979) In vitro Enzyme AssaysDemonstrated PFK inhibition

Biological Implications

The inhibition of glycolysis by 2,5-AG6P has significant implications for cancer biology. Cancer cells often exhibit increased glycolytic activity (the Warburg effect) to meet their energy demands and support rapid proliferation. By targeting PFK with 2,5-AG6P, researchers have observed:

  • Reduced Cell Growth : In studies involving bladder cancer cells, treatment with 2,5-AG6P led to a marked decrease in cell viability and proliferation rates .
  • Inhibition of Invasion : The compound has been shown to diminish the invasive capabilities of cancer cells, suggesting its potential as an anti-metastatic agent .

Case Studies

Several studies have explored the effects of 2,5-AG6P on various cancer types:

  • Bladder Cancer : In T24 bladder cancer cells, treatment with 2,5-AG6P resulted in significant reductions in both growth and invasion metrics. This study highlighted the compound's potential for therapeutic application in managing aggressive bladder tumors .
  • Breast Cancer : Another study indicated that PFK inhibition via 2,5-AG6P could alter metabolic pathways in breast cancer cells, leading to reduced glycolytic activity and enhanced sensitivity to glucose deprivation .

Research Findings

Recent research has also focused on the substrate specificity and transport mechanisms related to 2,5-AG6P:

  • Transport Mechanisms : The compound's interaction with sugar transporters has been investigated using biosensor technologies. Findings suggest that while 2,5-AG6P does not serve as a substrate for certain transporters like AtSWEET1, it can still influence cellular uptake dynamics for other sugars .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to produce 2,5-Anhydro-D-glucitol-6-phosphate with high stereochemical purity?

The synthesis typically involves phosphorylation of 2,5-anhydro-D-glucitol precursors using regioselective protecting groups to isolate the 6-phosphate moiety. For example, enzymatic phosphorylation using ATP-dependent kinases or chemical phosphorylation with phosphoramidites under anhydrous conditions can achieve regioselectivity. Structural confirmation requires NMR (e.g., 31^{31}P and 1^{1}H NMR) to verify the absence of regioisomers and ensure stereochemical fidelity .

Q. How is this compound quantified in enzymatic reaction mixtures?

Enzymatic coupling assays are commonly used. For instance, glucose-6-phosphate dehydrogenase (G6PDH)-coupled systems can indirectly measure its concentration by monitoring NADH production at 340 nm. Deproteinization with barium hydroxide and zinc sulfate (Somogyi method) minimizes interference from cellular oxidoreductases .

Q. What analytical techniques validate the structural integrity of this compound in solution?

High-performance liquid chromatography (HPLC) with refractive index detection or mass spectrometry (MS) ensures purity. 13^{13}C-isotopic labeling (e.g., 13^{13}C NMR) and tandem MS/MS fragmentation patterns confirm the phosphate group’s position and anhydrosugar backbone .

Advanced Research Questions

Q. How does this compound inhibit phosphofructokinase (PFK) in glycolysis, and what experimental models demonstrate this?

The compound acts as a competitive inhibitor of PFK by mimicking fructose-6-phosphate, binding to the active site and blocking ATP-dependent phosphorylation. In bladder cancer (BC) studies, treatment with this inhibitor reduced glycolysis flux, as shown by decreased lactate production and suppressed cell invasion in TFGAs (thin-film gold array) assays . Dose-response curves and CRISPR-Cas9-mediated PFKM knockout controls validate specificity .

Q. What experimental designs address variability in reported IC50_{50}50​ values for PFK inhibition across studies?

Discrepancies arise from differences in assay pH, ATP/Mg2+^{2+} concentrations, and enzyme sources (e.g., recombinant vs. tissue-extracted PFK). Standardizing buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and pre-incubating the enzyme with inhibitor for equilibrium binding improves reproducibility. Parallel assays using 31^{31}P-NMR to monitor ATP hydrolysis directly can bypass coupled-system artifacts .

Q. How can researchers resolve contradictions in substrate specificity data for this compound across kinase assays?

Contradictions often stem from nonspecific phosphatase activity in enzyme preparations. Purification steps (e.g., affinity chromatography with ATP-agarose) remove contaminating phosphatases. Validating assays with phosphatase inhibitors (e.g., sodium orthovanadate) and using 32^{32}P-radiolabeled substrates enhances specificity .

Q. What role does this compound play in metabolic flux analysis under hypoxic conditions?

In hypoxia, this compound’s inhibition of PFK redirects glucose-6-phosphate into the pentose phosphate pathway (PPP), increasing NADPH production. Isotopic tracing with 13^{13}C-glucose and LC-MS metabolomics quantifies PPP flux changes. Complementary RNA-seq data can link metabolic shifts to HIF-1α regulation .

Q. Methodological Considerations

Q. How to optimize enzymatic assays for evaluating this compound’s inhibitory kinetics?

Use continuous spectrophotometric assays (e.g., NADH formation at 340 nm) with saturating ATP concentrations to isolate inhibitor effects. Michaelis-Menten kinetics with varying inhibitor concentrations (0–10 mM) and Lineweaver-Burk plots distinguish competitive vs. noncompetitive inhibition. Include controls with 6-phosphogluconate dehydrogenase to rule out PPP interference .

Q. What in vivo models are suitable for studying this compound’s metabolic effects?

Xenograft mouse models with PFK-overexpressing tumors (e.g., bladder cancer PDX models) allow direct measurement of glycolysis inhibition via 18^{18}F-FDG PET imaging. Intratumoral metabolite extraction followed by GC-MS validates on-target reduction in fructose-1,6-bisphosphate levels .

Q. Key Notes

  • Avoid commercial suppliers in methodological descriptions (e.g., focus on assay design rather than vendor details).
  • Structural analogs (e.g., phosphonate derivatives) can serve as mechanistic probes but require rigorous stereochemical validation .
  • Nomenclature follows IUPAC guidelines for phosphorylated sugars to avoid ambiguity .

Properties

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKBMAMGDBXPU-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Anhydro-D-glucitol-6-phosphate
2,5-Anhydro-D-glucitol-6-phosphate
2,5-Anhydro-D-glucitol-6-phosphate
2,5-Anhydro-D-glucitol-6-phosphate
2,5-Anhydro-D-glucitol-6-phosphate
2,5-Anhydro-D-glucitol-6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.